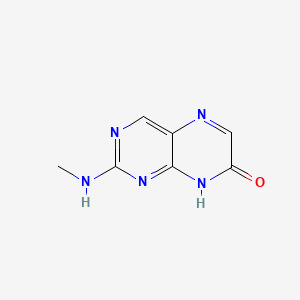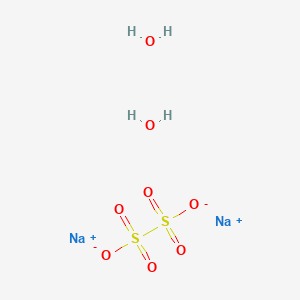
Sodium dithionate dihydrate
Overview
Description
Sodium dithionate (Na2S2O6) is an important compound for inorganic chemistry. It is also known under names disodium dithionate, sodium hyposulfate, and sodium metabisulfate . The sulfur can be considered to be in its +5 oxidation state . It crystallizes as orthorhombic crystals of the dihydrate (Na2S2O6). The water of crystallization is lost when heated to 90 °C, and the structure becomes hexagonal .
Synthesis Analysis
Sodium dithionate was synthesized and characterized by complementary solid‐state analyses . The obtained results enabled to describe the dehydration and decomposition phenomena under heating and reversible hydration and dehydration phenomena at relative humidity .Molecular Structure Analysis
The dithionate ion represents sulfur that is oxidized relative to elemental sulfur, but not totally oxidized . Sodium dithionate crystallizes as orthorhombic crystals of the dihydrate (Na2S2O6). The water of crystallization is lost when heated to 90 °C, and the structure becomes hexagonal .Physical And Chemical Properties Analysis
Sodium dithionate is a very stable compound which is not oxidized by permanganate, dichromate or bromine . It is a white crystalline powder with a density of 2.19 g/cm3 . It has a melting point of 190 °C (374 °F; 463 K) (decomposes) 52 °C (dihydrate) and a boiling point of 267 °C (513 °F; 540 K) decomposes . It is soluble in water with a solubility of 6.27 g/100 mL (0 °C), 15.12 g/100 mL (20 °C), 64.74 g/100 mL (100 °C) .Scientific Research Applications
Vibrational Spectroscopy : Sodium dithionate dihydrate has been studied for its vibrational spectrum in crystal form. This research provides insights into the molecule's symmetry and vibrational behaviors, including S—O stretching modes and factor group splitting. Such studies are crucial for understanding the fundamental properties of the compound (Narayanan & Danti, 1974).
Nonlinear Lasing in Crystals : This compound has been observed to be efficient in multiple stimulated Raman scattering under laser pumping. This indicates its potential as a material for Raman laser converters, useful in optical applications (Kaminskii et al., 2005).
Thermal Decomposition Studies : The thermal decomposition of sodium dithionate dihydrate has been studied, revealing its behavior under various conditions. This is important for understanding its stability and reactions under different temperatures and environments (House et al., 1983).
Oxidation Treatment in Wastewater : Research has shown that sodium dithionate can be effectively used in the wet oxidation treatment of wastewater, especially from SOx removal facilities. This suggests its applicability in environmental remediation and wastewater management (Yoshida et al., 1986).
Crystallization Processes : Sodium dithionate has been used as a habit modifier in the crystallization of sodium chlorate, demonstrating its role in influencing crystal growth and morphology (Patience & Rawlings, 2001).
Reduction of Steroidal Compounds : It has been used in the reduction of steroidal ketones and enones under phase transfer catalysis conditions. This highlights its potential in synthetic organic chemistry, particularly in the preparation of high-purity steroids (Akamanchi et al., 1992).
Safety and Hazards
properties
InChI |
InChI=1S/2Na.H2O6S2.2H2O/c;;1-7(2,3)8(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBNMRWYRNTRCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721112 | |
| Record name | Sodium dithionate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10101-85-6 | |
| Record name | Sodium dithionate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dithionate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM DITHIONATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYE4U9EYW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


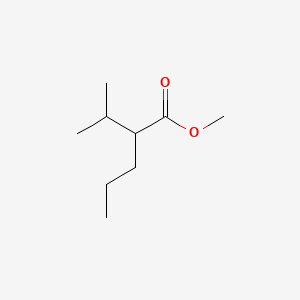

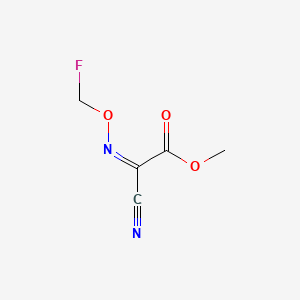
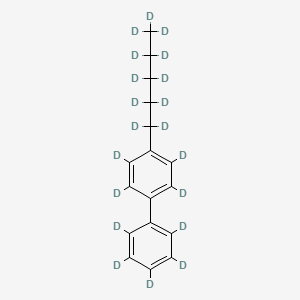
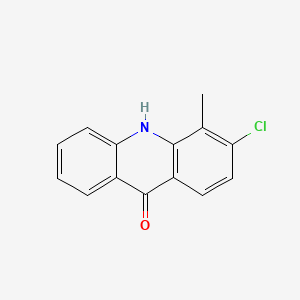
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
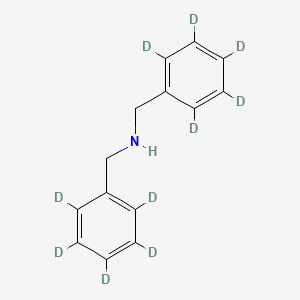
![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

